Dihydroroseoside

Description

Contextualization within Natural Products Chemistry

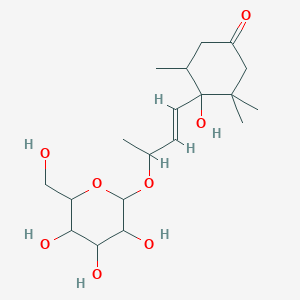

Dihydroroseoside is classified as a C13-norisoprenoid glycoside, belonging to the broader class of megastigmane glycosides. scielo.brnih.gov These compounds are characterized by a 13-carbon skeleton which is often derived from the oxidative degradation of carotenoids. scielo.brnih.gov this compound is specifically a cyclohexanone (B45756) glucoside, indicating a ketone functional group within its cyclic structure and a glucose moiety attached via a glycosidic bond. researchgate.net Its discovery and characterization contribute to the vast and diverse world of natural products, which are chemical compounds produced by living organisms.

Overview of this compound's Significance in Phytochemical Research

The significance of this compound in phytochemical research is primarily linked to its identity as a megastigmane glycoside. This class of compounds is of interest for several reasons. They are considered chemotaxonomic markers, meaning their presence or absence can help in the classification of plant species. scielo.brresearchgate.net Furthermore, megastigmane glycosides, as a group, have been investigated for a variety of biological activities, which drives research into the isolation and characterization of new derivatives like this compound. scielo.brresearchgate.net The elucidation of its unique structure adds to the chemical library of natural compounds and provides a basis for further investigation into its potential properties and functions in the plants where it is found.

Structure

2D Structure

Properties

CAS No. |

142235-28-7 |

|---|---|

Molecular Formula |

C19H32O8 |

Molecular Weight |

388.5 g/mol |

IUPAC Name |

4-hydroxy-3,3,5-trimethyl-4-[(E)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohexan-1-one |

InChI |

InChI=1S/C19H32O8/c1-10-7-12(21)8-18(3,4)19(10,25)6-5-11(2)26-17-16(24)15(23)14(22)13(9-20)27-17/h5-6,10-11,13-17,20,22-25H,7-9H2,1-4H3/b6-5+ |

InChI Key |

QFTPTUOKFIIFJH-AATRIKPKSA-N |

SMILES |

CC1CC(=O)CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C |

Isomeric SMILES |

CC1CC(=O)CC(C1(/C=C/C(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C |

Canonical SMILES |

CC1CC(=O)CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C |

Origin of Product |

United States |

Chemical Structure and Properties

Dihydroroseoside is a complex organic molecule with a defined chemical structure and a specific set of properties. The systematic IUPAC name for this compound is 4-hydroxy-3,3,5-trimethyl-4-[(E)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohexan-1-one. researchgate.net

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₃₂O₈ | researchgate.net |

| Molecular Weight | 388.5 g/mol | researchgate.net |

| Exact Mass | 388.20971797 Da | researchgate.net |

Iii. Natural Occurrence and Ecological Distribution

Identification in Diverse Plant Species

Dihydroroseoside was first identified in the leaves of Betula platyphylla Sukatchev var. japonica Hara, commonly known as Shirakamba or Japanese white birch. mendeley.comscielo.brnih.gov A study focused on the chemical constituents of these leaves led to the isolation of this new cyclohexanone (B45756) glucoside. researchgate.net Its structure was determined through spectroscopic methods. researchgate.net

Sonchus asper (L.) Hill, also known as prickly sow-thistle, is another plant species in which this compound has been detected. bsbi.orgkew.org Phytochemical analysis of extracts from this plant revealed the presence of this compound alongside other C13-norisoprenoid derivatives like roseoside (B58025). frontiersin.orgresearchgate.net Liquid chromatography-mass spectrometry was utilized to characterize the metabolite profile of the plant's leaf extracts, confirming the presence of this compound. frontiersin.orgnih.gov

The compound this compound has been identified in Piper aduncum L., a species widely distributed in tropical regions. mdpi.comscielo.br Chemical investigations of this plant, known for its diverse secondary metabolites, have annotated this compound through UHPLC-HRMS/MS chemical fingerprinting of its bioactive partitions. mdpi.comnih.govukm.my The identification was supported by the observation of a main fragment resulting from the loss of a glucose moiety in mass spectrometry analysis. mdpi.com While other glycosides have been previously reported in the Piper genus, this research contributed to the expanding knowledge of its chemical diversity. mdpi.com

This compound has also been annotated in Piper puberulum. researchgate.net Through molecular networking analysis, this compound was identified within a molecular family of glycosides. researchgate.netresearchgate.net The annotation was facilitated by the Global Natural Products Social Molecular Networking (GNPS) library, which showed a characteristic fragmentation pattern involving the loss of a glucose unit. researchgate.netresearchgate.net This finding marks another instance of this compound's presence within the Piper genus. researchgate.net

Justicia secunda Vahl, a medicinal plant found in tropical regions, has been shown to contain this compound. mdpi.comgpub.org Chemical characterization of various extracts from this plant using liquid chromatography-mass spectrometry (LC-MS) tentatively identified this compound. mdpi.comresearchgate.netnih.gov This identification was part of a broader study that revealed over 50 compounds, including flavonoids and phenolic acids, in the plant. mdpi.comnih.gov More recent studies have isolated new lignan (B3055560) glucosides from the whole plant, further highlighting its complex phytochemical profile which includes this compound. nih.gov

This compound has been identified in Morus alba, commonly known as mulberry. nih.govbiozoojournals.ro A metabolomics study investigating the effects of magnesium nutrient application on mulberry plants identified this compound as one of the differential metabolites. nih.gov The analysis of mulberry leaves using LC-MS-based untargeted metabolomics revealed changes in the levels of various compounds, including lipids like this compound, in response to different magnesium concentrations. nih.govdntb.gov.uarjpharmacognosy.ir

Oryza sativa (Rice)

This compound has been identified in Oryza sativa, commonly known as rice. Its presence was noted in a metabolomics study investigating the interactions between rice cultivars and the fungal pathogen Magnaporthe oryzae, which is responsible for panicle blast disease. In this context, this compound was classified as a lipid or lipid-like molecule. plos.org

The detection of this compound was part of a broader analysis of defense-associated metabolites that are differentially expressed in resistant and susceptible rice cultivars upon infection. plos.org While rice is known to produce a wide array of specialized metabolites, including terpenoids, phenolics, and alkaloids for defense, the specific identification of this compound is a more recent finding. nih.gov The compound was detected alongside other molecules that are believed to contribute to the plant's defense system. plos.org

Lippia javanica (Burm. F.)

This compound is a known phytochemical constituent of Lippia javanica, a multi-stemmed woody shrub belonging to the Verbenaceae family. plos.org The compound was identified in an infusion made from the plant using liquid chromatography-mass spectrometry (LC-MS) analysis. plos.orgresearchgate.netkoreascience.kr This analysis was part of a study to characterize the pharmacologically active chemical constituents of the herbal tea. plos.org In research investigating the plant's potential therapeutic effects, this compound was one of the phytoconstituents highlighted for its strong binding affinity to certain enzymes in molecular docking studies. plos.orgresearchgate.netkoreascience.kr

Geographical and Botanical Distribution Patterns of this compound-Containing Flora

The plants known to contain this compound are found across diverse geographical regions and belong to distinct botanical families, indicating a sporadic rather than a uniform distribution.

Oryza sativa (family Poaceae) is one of the most important cereal crops globally. It is cultivated extensively across Asia, Africa, and the Americas, thriving in a wide range of environments from flooded paddies to upland fields. echemi.com

Lippia javanica (family Verbenaceae) is a drought-resistant shrub native to central, eastern, and southern Africa, with a distribution that includes countries like South Africa, Kenya, Zimbabwe, and Tanzania. It is also found on the tropical Indian subcontinent. plos.org

Betula platyphylla (family Betulaceae), or the Japanese white birch, is another reported source of this compound. scirp.org As its name suggests, it is native to East Asia, particularly Japan.

This distribution pattern shows that this compound is produced by plants in at least three different families (Poaceae, Verbenaceae, and Betulaceae) located on different continents, from the globally cultivated rice to shrubs and trees specific to Africa and Asia.

Ecological Contexts of this compound Presence in Plants

The presence of this compound in plants appears to be linked to their interaction with the surrounding environment, particularly in response to biotic and abiotic stresses. Plant secondary metabolites are crucial for survival, mediating defense mechanisms and environmental interactions. mdpi.com

In Oryza sativa, this compound was identified as one of several defense-associated metabolites produced in response to a fungal infection. plos.org The study highlighted that such pathogen-induced metabolites are essential contributors to enhanced plant resistance. plos.org This suggests that this compound may function as a phytoalexin or a signaling molecule within the plant's immune response, helping to defend it against pathogenic microbes.

In the case of Lippia javanica, the compound was identified in studies examining the plant's antioxidant properties. plos.orgresearchgate.net The production of antioxidant compounds is a key mechanism for plants to cope with oxidative stress, which can be caused by various environmental factors like high light intensity, drought, or pathogen attack. Therefore, this compound may play a role in protecting the plant's cells from oxidative damage. The traditional use of L. javanica as an insect repellent also points to a defensive role for its chemical constituents, a common ecological function of secondary metabolites. plos.org

Iv. Isolation and Purification Methodologies

Extraction Techniques from Plant Biomass

The initial step in obtaining dihydroroseoside is the extraction of soluble phytochemicals from the plant matrix. nih.gov This process involves separating the medicinally active components from the inert or inactive parts of the plant tissue using a selective solvent, referred to as the menstruum. tnau.ac.in The choice of extraction method and solvent is crucial and depends on the chemical nature of the target compound and the plant material. nih.gov

Maceration is a widely used, straightforward extraction technique particularly suitable for thermolabile compounds. nih.gov The process involves soaking the whole or coarsely powdered plant material in a stoppered container with a selected solvent for a defined period, typically at room temperature. tnau.ac.inijbcp.com The standard duration for maceration is at least three days, accompanied by frequent agitation to ensure the thorough dissolution of soluble matter. tnau.ac.in

The fundamental principle of maceration is the release of phytochemicals by disrupting the plant cell wall, allowing the solvent to penetrate the matrix and dissolve the target compounds. nih.govijbcp.com After the maceration period, the mixture is strained, and the solid residue (marc) is pressed to recover the remaining liquid. The combined liquids are then clarified, usually by filtration or decantation, to yield the crude extract. tnau.ac.in

In a typical procedure for isolating compounds like this compound, dried and ground plant leaves are macerated with a polar solvent such as methanol (B129727) for approximately 48 to 72 hours at room temperature. scielo.br The process might be repeated to maximize the extraction yield. scielo.br The resulting methanolic extract serves as the starting material for subsequent fractionation and purification steps.

Besides maceration, several other solvent-based methods are employed for extracting bioactive compounds from plant biomass, each with distinct principles and applications. groupeberkem.com The selection of a method often involves a trade-off between extraction efficiency, time, cost, and the stability of the target compound. nih.gov

Percolation: In this method, a solvent is allowed to slowly pass through the powdered plant material packed in a column-like vessel called a percolator. tnau.ac.ingroupeberkem.com The process begins with moistening the drug with the solvent, allowing it to stand for about four hours in a closed container, and then packing it into the percolator. The mixture is left to macerate for 24 hours before the outlet is opened to allow the extract to drip slowly. tnau.ac.in

Soxhlet Extraction: This technique uses a specialized apparatus to continuously extract compounds from a solid material. mdpi.com A small, dried sample is placed in a thimble and is repeatedly washed with a refluxing solvent, allowing for a high-efficiency extraction with a limited amount of solvent. eubia.org However, the prolonged exposure to heat can be detrimental to heat-sensitive compounds. nih.gov

Digestion: This is a form of maceration where gentle heat is applied during the extraction process. tnau.ac.ingroupeberkem.com The moderately elevated temperature increases the solvent's efficiency and is suitable for compounds that are not heat-labile. tnau.ac.in

Infusion: A dilute solution of readily soluble constituents is prepared by macerating the crude drug for a short period with either cold or boiling water. tnau.ac.in

Ultrasonic-Assisted Extraction (UAE): This method utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates shear forces that break them down, enhancing the penetration of the solvent and the diffusion of compounds out of the matrix. nih.goveubia.org

Below is a comparative table of various solvent extraction methods.

| Extraction Method | Principle | Typical Solvents | Key Characteristics |

|---|---|---|---|

| Maceration | Soaking plant material in a solvent at room temperature to dissolve soluble compounds. tnau.ac.inijbcp.com | Methanol, Ethanol, Water nih.govscielo.br | Simple, suitable for heat-sensitive compounds; can be time-consuming with lower efficiency. nih.gov |

| Percolation | Slow passage of a solvent through a packed column of plant material. tnau.ac.ingroupeberkem.com | Ethanol, Water | More efficient than maceration as it involves continuous extraction with fresh solvent. |

| Soxhlet Extraction | Continuous washing of the material with a refluxing solvent. mdpi.comeubia.org | Hexane, Petroleum Ether, Organic Solvents eubia.org | High extraction efficiency with less solvent; not suitable for thermolabile compounds due to heat. nih.gov |

| Digestion | Maceration at a gentle heat, below the solvent's boiling point. tnau.ac.ingroupeberkem.com | Water, Ethanol | Increased solvent efficiency compared to maceration. tnau.ac.in |

| Ultrasonic-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration. eubia.org | Water, Ethanol, Acetone | Rapid process with high efficiency at lower temperatures. nih.gov |

Chromatographic Separation and Purification Strategies

Following initial extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for the separation and purification of the target molecule, this compound. These methods separate components based on their differential partitioning between a stationary phase and a mobile phase. um.edu.my

Vacuum Liquid Chromatography (VLC) is a preparative column chromatography technique that is highly efficient for the crude separation of natural product extracts. juniperpublishers.com It is considered an improvement over traditional column chromatography, offering faster separations with better resolution. juniperpublishers.com The technique involves packing a column, often a sintered glass funnel, with a thin-layer chromatography (TLC) grade adsorbent like silica (B1680970) gel. A vacuum is applied to the bottom of the column to increase the flow rate of the mobile phase. furb.br

The separation process in VLC is similar to preparative TLC. juniperpublishers.com A key feature is the use of a step-gradient elution, where the column is allowed to run dry after each solvent fraction of increasing polarity is collected. furb.br This drying step can enhance separation. VLC is economical in terms of time, solvent, and adsorbent use and can be used to fractionate large amounts of extract, making it an ideal pre-purification step before final purification by methods like MPLC or HPLC. juniperpublishers.comfurb.br

Silica Gel Column Chromatography is a cornerstone of natural product purification, functioning on the principle of liquid-solid adsorption chromatography. column-chromatography.com In this technique, a glass column is packed with silica gel, which serves as the polar stationary phase. commonorganicchemistry.com The crude extract or a pre-fractionated sample is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. commonorganicchemistry.com

Separation occurs because the different components of the mixture have varying affinities for the silica gel. column-chromatography.com Non-polar compounds have weaker interactions with the polar silica gel and thus travel down the column faster with a non-polar mobile phase. Polar compounds adsorb more strongly and elute later, often requiring a more polar mobile phase. rochester.edu A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., from n-hexane to ethyl acetate), is commonly used to separate compounds with a wide range of polarities. rochester.edu For acid-sensitive compounds, the silica gel can be deactivated, or a neutral silica gel can be used. rochester.edunacalai.com

The process typically involves:

Preparation of Slurry: Mixing silica gel with the initial, non-polar solvent to create a slurry. commonorganicchemistry.com

Packing the Column: Pouring the slurry into the column and allowing it to settle into a uniform bed. commonorganicchemistry.com

Sample Loading: The sample can be loaded "wet" by dissolving it in a minimal amount of solvent or "dry" by adsorbing it onto a small amount of silica gel first. commonorganicchemistry.com

Elution: The mobile phase is passed through the column, and the separated components are collected in sequential fractions. commonorganicchemistry.com

Medium Pressure Liquid Chromatography (MPLC) is a preparative separation technique that operates at pressures between low-pressure column chromatography and High-Performance Liquid Chromatography (HPLC), typically in the range of 5-20 bar (75-300 psi). scienceasia.org It is particularly effective for the laboratory-scale purification of semi-purified plant extracts, capable of handling sample sizes up to 50 grams. scienceasia.org

MPLC systems often use pre-packed columns with smaller particle sizes (e.g., 15-40 µm) than traditional column chromatography, leading to higher resolution and faster separations. scienceasia.orgak-bio.com The technique is versatile and can be used with various stationary phases, including normal-phase (silica) and reversed-phase (C18) materials, and supports gradient elutions for separating complex mixtures. ak-bio.comnih.gov In the context of isolating this compound, MPLC would typically be used to further purify fractions obtained from a preliminary separation like VLC or flash chromatography, aiming to isolate the compound with high purity. scienceasia.orgnih.govmdpi.com

The following table summarizes the key features of the chromatographic methods used in purification.

| Chromatographic Method | Stationary Phase | Mobile Phase Principle | Operating Pressure | Primary Application |

|---|---|---|---|---|

| Liquid Vacuum Chromatography (VLC) | TLC-grade silica gel or alumina (B75360) juniperpublishers.com | Step-gradient elution; column run dry between fractions furb.br | Vacuum (20-70 mmHg) juniperpublishers.com | Rapid, crude fractionation of large extract quantities. juniperpublishers.com |

| Silica Gel Column Chromatography | Silica gel (various particle sizes) commonorganicchemistry.com | Isocratic or gradient elution with increasing polarity rochester.edu | Gravity / Low pressure (~1-2 bar for flash) scienceasia.org | Fine purification of individual compounds from fractions. column-chromatography.com |

| Medium Pressure Liquid Chromatography (MPLC) | Pre-packed silica or reversed-phase (C18) columns ak-bio.comnih.gov | Gradient elution (ion exchange, reversed-phase) ak-bio.com | Medium (5-20 bar) scienceasia.org | Large-scale laboratory purification of semi-pure extracts with high resolution. scienceasia.org |

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components within a mixture. preprints.org It is a cornerstone of phytochemical analysis, offering high resolution and versatility for the isolation of specific natural products like this compound from complex plant extracts. iipseries.org The technique operates by passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. preprints.org Each component in the mixture interacts slightly differently with the adsorbent material, causing different flow rates for the various components and leading to their separation as they flow out of thecolumn. preprints.orgiipseries.org

HPLC is particularly well-suited for separating non-volatile compounds, making it ideal for the analysis of glycosides such as this compound. iipseries.org The continuous development of more efficient stationary phases and advanced detection systems has solidified HPLC's role as a primary method for the analysis of a wide range of plant-derived compounds. sci-hub.se Both analytical and preparative HPLC methods are employed in the study of this compound, serving the distinct goals of quantification and high-purity isolation, respectively. nih.govthermofisher.com

Preparative and semi-preparative HPLC are fundamental techniques for isolating specific compounds from a mixture in sufficient quantities for further research, such as structural elucidation or biological activity testing. hta-it.com Unlike analytical HPLC, where the primary goal is to gather data, the main objective of preparative HPLC is to obtain a purified substance. thermofisher.comhta-it.com Semi-preparative HPLC serves as an intermediate step, allowing for the purification of smaller quantities (microgram to lower-milligram) and is often used to bridge the gap between analytical-scale identification and large-scale preparative purification. hta-it.com

The most common mode used for the purification of this compound and related glycosides is reverse-phase (RP) chromatography. sigmaaldrich.com In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is a polar aqueous/organic mixture. sigmaaldrich.com This setup causes more polar compounds to elute from the column earlier, while less polar compounds are retained longer. sigmaaldrich.com

In phytochemical investigations, crude or partially purified plant extracts are subjected to preparative or semi-preparative RP-HPLC to yield pure compounds. For instance, this compound has been successfully isolated from plant sources using semi-preparative HPLC systems equipped with a reverse-phase C18 (RP-18) column. frontiersin.org Research on various plant extracts demonstrates the use of preparative HPLC following initial fractionation by other chromatographic methods. plos.orgscielo.br The process often involves using a mobile phase consisting of a gradient or isocratic mixture of water and an organic solvent like acetonitrile (B52724) or methanol. scielo.brscielo.br Fractions are collected as they elute from the column, and those containing the target compound are combined and concentrated to yield the purified this compound. waters.com

Table 1: Examples of Preparative and Semi-Preparative HPLC Conditions for this compound and Related Compounds

| Technique | Column Type | Column Dimensions | Mobile Phase | Flow Rate | Source Compound | Reference |

|---|---|---|---|---|---|---|

| Semi-Preparative HPLC | RP-18 | Not Specified | Not Specified | Not Specified | This compound | frontiersin.org |

| Preparative HPLC | ACE C18 | 250 mm × 21.2 mm, 5 µm particle size | Isocratic: Water and Acetonitrile (55:45) | Not Specified | Related Phenolic Compounds | scielo.brscielo.br |

| Semi-Preparative HPLC | Not Specified | Not Specified | Isocratic: Water and Acetonitrile (38:62) | Not Specified | Related Phenolic Compounds | scielo.br |

| Semi-Preparative HPLC | Not Specified | Not Specified | Mobile Phase: Methanol-Water (11:89, v/v) | Not Specified | Salidroside (from Rhodiola) | nih.gov |

Analytical HPLC is employed for the detection, quantification, and purity assessment of this compound in various samples, such as crude plant extracts or fractions from preparative chromatography. preprints.org This method utilizes smaller column dimensions and lower flow rates compared to preparative HPLC, focusing on achieving high resolution and sensitivity. thermofisher.com

A typical analytical HPLC system for analyzing this compound involves a reverse-phase C18 column and a gradient mobile phase, commonly composed of water (often with a pH-modifying acid like phosphoric acid) and acetonitrile. nih.gov A study focused on the marker compounds of Rhodiola rosea, a plant genus in which related compounds are found, achieved successful separation using a C-18 column with a phosphate (B84403) buffer/acetonitrile gradient system. nih.gov The detection of this compound is typically accomplished using a UV detector, or more sophisticatedly, a Diode-Array Detector (DAD). measurlabs.com A DAD has the advantage of scanning a range of wavelengths simultaneously, which helps in identifying compounds based on their UV-Vis spectra and assessing peak purity. measurlabs.com More advanced systems may couple HPLC with mass spectrometry (MS) for definitive identification based on the mass-to-charge ratio of the compound. mdpi.com For example, Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS/MS) has been used to annotate this compound in plant extracts by identifying its characteristic molecular fragments. mdpi.com

Table 2: Examples of Analytical HPLC Conditions for this compound and Related Compounds

| Column Type | Mobile Phase | Detection | Flow Rate | Temperature | Analyte(s) | Reference |

|---|---|---|---|---|---|---|

| C-18 | Gradient: A-B (95:5) to (75:25) in 70 min (A=H₂O, B=MeOH) | UV, MS | 1 mL/min | Not Specified | Flavonoid Glycosides | plos.org |

| C-18 | Gradient: Phosphate buffer/Acetonitrile | UV | Not Specified | 60°C | R. rosea markers (Salidroside, Rosavin, etc.) | nih.gov |

| Not Specified | Not Specified | UHPLC-HRMS/MS | Not Specified | Not Specified | This compound | mdpi.com |

| Reverse-phase | Methanol-Water | UV | Not Specified | Not Specified | Salidroside and its impurities | nih.gov |

Mass Spectrometry (MS) Techniques

Ultra-High Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS/MS)

Ultra-High Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS/MS) has proven to be a powerful tool for the analysis of this compound. This technique combines the superior separation capabilities of UHPLC with the high mass accuracy and fragmentation analysis of HRMS, making it ideal for identifying compounds in complex mixtures. frontiersin.orgmdpi.com

In studies of plant extracts, such as from Piper aduncum and Cichorium endivia, UHPLC-HRMS/MS has been instrumental in the tentative identification of this compound. mdpi.commdpi.com The high resolution of the mass spectrometer allows for the determination of the compound's elemental composition with a high degree of confidence. For instance, this compound (annotated as 7,8-dihydroroseoside) was identified in Epipremnum pinnatum extracts, where it exhibited a monoisotopic mass at m/z 389.2177 [M+H]⁺, corresponding to the calculated formula C₁₉H₃₃O₉. frontiersin.orgunivie.ac.at

Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis. In the case of this compound, a characteristic fragmentation pattern involves the loss of the glucose moiety, resulting in a significant fragment ion. mdpi.com For example, in the analysis of Piper aduncum, this compound exhibited a protonated molecule at m/z 386.2171 [M+H]⁺, and a main fragment at m/z 209 (C₁₃H₂₁O₂⁺) was observed, corresponding to the loss of the glucose unit. mdpi.com This neutral loss is a key diagnostic feature for identifying glycosidic compounds like this compound.

The use of UHPLC-HRMS/MS in metabolomics studies allows for the chemical fingerprinting of extracts and the annotation of numerous compounds simultaneously. mdpi.commdpi.com This untargeted approach has successfully identified this compound alongside other related megastigmane glycosides, such as roseoside (B58025). mdpi.comfrontiersin.org

Electrospray Ionization Mass Spectrometry (ESIMS/HRESIMS)

Electrospray Ionization Mass Spectrometry (ESI-MS) and its high-resolution variant (HRESIMS) are fundamental techniques for determining the molecular weight and formula of this compound. mdpi.comscielo.br ESI is a soft ionization technique that allows for the analysis of thermally labile and polar molecules like glycosides without significant degradation. mdpi.comnih.gov

In the structural elucidation of compounds from Epipremnum pinnatum, HRESIMS was used to determine the molecular formula of this compound. frontiersin.org The analysis showed a protonated molecule [M+H]⁺ at m/z 389.2177, which was consistent with the calculated formula C₁₉H₃₃O₉. frontiersin.orgunivie.ac.at Further fragmentation observed in the ESI-MS included a formate (B1220265) adduct ion at m/z 433 [M-H+HCOOH]⁺ and other fragments at m/z 387 and 225. frontiersin.orgunivie.ac.at The comparison with roseoside, which has a mass difference of 2 atomic mass units, indicated the saturation of a double bond in this compound. frontiersin.orgunivie.ac.at

Similarly, HRESIMS analysis of extracts from Zornia brasiliensis was used to identify various compounds, demonstrating the technique's utility in natural product chemistry. scielo.br The high accuracy of HRESIMS provides confidence in the proposed elemental composition, which is a critical first step in the structure elucidation process. scielo.brresearchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

While less commonly reported for the specific analysis of this compound compared to ESI-based methods, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another powerful technique for the analysis of biomolecules, including glycosides. mdpi.combioneer.com MALDI-TOF MS is known for its high sensitivity and ability to analyze large molecules with minimal fragmentation. nih.govshimadzu.eu

The technique involves co-crystallizing the analyte with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules. bioneer.comcaister.com This method is particularly useful for obtaining the molecular weight of the intact molecule. Although specific MALDI-TOF MS data for this compound is not extensively detailed in the provided context, the technique's general applicability to polysaccharides and other glycosides suggests its potential utility in the characterization of this compound, especially for confirming its molecular mass. mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. specac.comsci-hub.se The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. specac.comgenesilico.pl

In the context of this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) functional groups. While specific IR data for this compound is not detailed in the provided search results, general principles of IR spectroscopy can be applied. A broad absorption band in the region of 3400 cm⁻¹ would indicate the presence of hydroxyl groups due to O-H stretching vibrations. A strong absorption peak around 1700-1725 cm⁻¹ would be indicative of the carbonyl group (C=O stretch) in the cyclohexanone (B45756) ring. The C-O stretching vibrations of the alcohol and ether linkages would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. spectroscopyonline.com

The collective IR spectral data helps to confirm the presence of the key functional groups that constitute the this compound structure. researchgate.net

Circular Dichroism (CD) Spectroscopy for Absolute Configuration

Circular Dichroism (CD) spectroscopy is a crucial technique for determining the absolute configuration of chiral molecules like this compound. nih.govspark904.nl This method measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be used to establish the stereochemistry of the molecule. hebmu.edu.cnrsc.org

For complex molecules, the absolute configuration is often determined by comparing the experimental CD spectrum with theoretically computed spectra for possible stereoisomers. nih.govrsc.org While specific CD spectroscopic data for this compound was not found in the search results, this technique was mentioned as part of the spectroscopic analyses used to determine the structures of compounds isolated from Zornia brasiliensis, highlighting its importance in the field. scielo.br The determination of the absolute configuration at the chiral centers of the cyclohexanone ring and the butenyl side chain of this compound would be a key application of CD spectroscopy. researchgate.nethebmu.edu.cn

Integrated Spectroscopic Data Analysis for Structural Assignment

The unambiguous structural assignment of this compound is not reliant on a single analytical technique but rather on the comprehensive and integrated analysis of data from multiple spectroscopic methods. funaab.edu.ngnumberanalytics.com This synergistic approach allows for the piecing together of different structural fragments and stereochemical details to build a complete and accurate molecular picture. shimadzu.comuni-duesseldorf.de

The process typically begins with the determination of the molecular formula through high-resolution mass spectrometry (HRESIMS). frontiersin.orgunivie.ac.at Subsequently, 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) provides the carbon-hydrogen framework and the connectivity between different parts of the molecule. researchgate.net Infrared (IR) spectroscopy confirms the presence of key functional groups. scielo.br

Finally, chiroptical methods like Circular Dichroism (CD) spectroscopy are employed to establish the absolute stereochemistry of the chiral centers. scielo.brnih.gov By combining the information from each of these techniques, chemists can confidently assign the structure of this compound as (6S, 9R)-6-hydroxy-6-(9-O-β-D-glucopyranosyloxy-trans-7-butenyl)-1,5,5-trimethyl-1-cyclohexanone. researchgate.net

Advanced Computational and Hybrid Approaches in Structural Elucidation

Modern structural elucidation is increasingly benefiting from the integration of computational methods with experimental spectroscopic data. lifechemicals.comfrontiersin.org These in silico approaches can aid in predicting spectroscopic properties, refining potential structures, and resolving ambiguities that may arise from experimental data alone. researchgate.net

For instance, Quantum mechanics-based calculations, such as Density Functional Theory (DFT), can be used to predict NMR chemical shifts and coupling constants, as well as IR and CD spectra for proposed structures. lifechemicals.com By comparing these computed spectra with the experimental data, the most likely candidate structure can be identified. This is particularly valuable in determining the absolute configuration of complex molecules where multiple stereoisomers are possible. spark904.nlrsc.org

Furthermore, computational tools are essential in the annotation of metabolites in untargeted LC-MS analyses. lut.fi Algorithms can predict fragmentation patterns and retention times, which, when compared with experimental data from techniques like UHPLC-HRMS/MS, facilitate the identification of known and even novel compounds in complex biological matrices. mdpi.com The use of such integrative computational approaches represents a powerful strategy for accelerating the discovery and characterization of natural products like this compound. frontiersin.org

Integration of Mass Spectrometry with Ion Mobility Spectrometry (IMS)

The analysis of this compound in complex natural extracts, where it often co-exists with structurally similar compounds, presents a significant analytical challenge. mdpi.complos.org The integration of Ion Mobility Spectrometry (IMS) with Mass Spectrometry (MS) offers a powerful solution to this problem by introducing an additional dimension of separation. mdpi.com

IMS separates ions in the gas phase based on their size, shape, and charge, not just their mass-to-charge ratio (m/z). mdpi.comnih.gov This separation is based on the different velocities of ions as they drift through a gas-filled cell under the influence of a weak electric field. nih.gov The time it takes for an ion to traverse the mobility cell is its drift time, which is related to its rotationally averaged collision cross-section (CCS). The CCS is a key physical property that reflects the three-dimensional structure of the ion. mdpi.com

For this compound, which is frequently identified alongside its C13-norisoprenoid analogue Roseoside, IMS-MS can be particularly advantageous. mdpi.comresearchgate.net While these compounds may have very similar retention times in liquid chromatography and can be challenging to distinguish by mass alone, their distinct three-dimensional shapes would result in different CCS values.

Table 1: Conceptual Application of IMS-MS for Isomer Separation

| Compound | Molecular Formula | Exact Mass | Expected Observation in MS | Expected Observation in IMS-MS |

|---|---|---|---|---|

| This compound | C₁₉H₃₂O₈ | 388.2097 | A single peak at m/z 389.2170 [M+H]⁺, potentially overlapping with isomers. | Separation based on distinct drift times and CCS values, allowing for unambiguous identification even in a mixture. |

The coupling of IMS with high-resolution mass spectrometry (HRMS) platforms, such as UHPLC-HRMS/MS, enhances peak capacity and provides greater confidence in compound identification. mdpi.commdpi.com In a typical workflow, the sample is first separated by liquid chromatography. The eluted compounds are ionized and enter the ion mobility cell for separation based on their CCS before finally being analyzed by the mass spectrometer for their m/z ratio. nih.gov This multi-dimensional approach (retention time, CCS, and m/z) significantly reduces ambiguity and is a powerful tool for accurately profiling this compound in complex matrices like plant extracts. plos.orgfrontiersin.org

Table 2: Mass Spectrometric Data for this compound

| Analytical Method | Ionization Mode | Observed m/z | Inferred Ion | Source Reference |

|---|---|---|---|---|

| UHPLC-HRMS/MS | ESI+ | 389.2171 | [M+H]⁺ | mdpi.com |

| LC-MS/MS | ESI- | 387.2015 | [M-H]⁻ | mdpi.com |

Machine Learning-Based Structure Elucidation Techniques

The structural elucidation of novel compounds has traditionally been a manual, time-intensive process requiring significant expertise in spectral interpretation. nih.govnih.gov The advent of machine learning (ML) is revolutionizing this field by automating and accelerating the process. csic.es ML frameworks can be trained on vast datasets of known compounds and their corresponding spectra to recognize patterns that correlate spectral features with specific structural motifs or even entire molecular structures. csic.esresearchgate.net

While no specific studies have been published detailing the use of machine learning for the de novo elucidation of this compound, the existing ML frameworks are well-suited for such a task. These approaches can be broadly categorized:

Spectrum-to-Structure Prediction: This end-to-end approach uses a trained model, often a convolutional neural network (CNN) or a transformer architecture, to directly predict the molecular structure (e.g., as a SMILES string or connection table) from raw spectral data, such as a 1D NMR spectrum. nih.govarxiv.org For a compound like this compound, feeding its ¹H and ¹³C NMR spectra into such a model could generate a ranked list of candidate structures, drastically narrowing the search space for the chemist. nih.gov

Substructure Prediction and Assembly: In this method, the ML model first identifies the presence of specific molecular fragments or substructures based on the input spectra. nih.gov Another algorithmic or ML-based component then assembles these fragments into chemically plausible complete structures. nih.gov For this compound, the model might identify the glucose moiety, the cyclohexanone ring, and other key fragments before assembling them.

Spectral Prediction and Database Matching: Another powerful application of ML is the rapid and accurate prediction of NMR or MS/MS spectra for a given candidate structure. csic.es In an elucidation workflow, once a set of potential structures for an unknown is proposed, ML models can predict the spectra for each candidate. These predicted spectra are then compared against the experimental spectrum of the unknown (e.g., this compound) to find the best match, often using statistical metrics like the DP4 probability. csic.es This avoids the time-consuming process of performing quantum mechanical calculations for every possibility.

Table 3: Potential Machine Learning Applications for this compound Elucidation

| Machine Learning Approach | Input Data | Output | Potential Role in this compound Research |

|---|---|---|---|

| End-to-End Structure Prediction | 1D/2D NMR Spectra | Ranked list of molecular structures | Rapidly proposing the correct constitutional isomer of this compound from experimental data obtained from a new plant source. |

| Substructure Identification | NMR and/or MS/MS Spectra | Probability of presence for hundreds of molecular fragments | Identifying the core cyclohexanone glucoside scaffold and other functional groups to aid manual or automated assembly. |

These computational tools are becoming indispensable for untargeted metabolomics, where thousands of compounds in a sample are detected. researchgate.net An ML-based workflow could rapidly flag the presence of known compounds like this compound and propose structures for novel, related metabolites in a high-throughput manner.

Spectroscopic Data

NMR Spectroscopy

The definitive 1H-NMR and 13C-NMR data for this compound were reported in the inaugural paper describing its isolation. researchgate.net This data is crucial for the unambiguous identification of the compound.

Table 3: Reported ¹H-NMR and ¹³C-NMR Data for this compound

| Data Type | Reported In |

|---|---|

| ¹H-NMR Data | Shen and Terazawa, 2001 researchgate.net |

Note: Specific chemical shift values (δ) are detailed in the cited publication.

Mass Spectrometry

Mass spectrometry data provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and aspects of its structure.

Table 4: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Key Fragments (m/z) | Source |

|---|

Structural Classification as a Cyclohexanone (B45756) Glucoside

This compound is fundamentally classified as a cyclohexanone glucoside. researchgate.netresearchgate.netdntb.gov.ua This classification points to its two primary structural components: a saturated six-membered carbon ring containing a ketone functional group (a cyclohexanone) and a glucose molecule attached via a glycosidic bond.

The initial structural elucidation of this compound, isolated from shirakamba leaves, identified it as (6S, 9R)-6-hydroxy-6-(9-O-β-D-glucopyranosyloxy-trans-7-butenyl)-1,5,5-trimethyl-1-cyclohexanone. researchgate.net This detailed nomenclature confirms the presence of the cyclohexanone core, which is distinguished from the cyclohexenone ring found in its close relative, Roseoside (B58025). researchgate.net The presence of the glucopyranosyl moiety makes it a glucoside, a specific type of glycoside.

| Component | Description |

| Aglycone | A substituted 1,5,5-trimethyl-1-cyclohexanone ring with a butenyl side chain. |

| Glycone | A β-D-glucopyranose unit. |

| Linkage | The glucose unit is attached to the hydroxyl group at the C-9 position of the aglycone's side chain. researchgate.net |

Characterization as a Megastigmane Glycoside

This compound is also characterized as a megastigmane glycoside. hmdb.cafoodb.cafrontiersin.org Megastigmanes are a class of C13-norisoprenoids, which are compounds derived from the degradation of carotenoids. They typically possess a nine-carbon side chain attached to a four-carbon cyclohexane (B81311) ring.

The structure of this compound fits this template, positioning it within this large family of natural products. frontiersin.org The megastigmane framework is a common feature in many plant-derived glycosides, and their structural variations, including degrees of saturation and hydroxylation, give rise to a wide array of compounds. frontiersin.org Research on extracts from Epipremnum pinnatum identified 7,8-dihydroroseoside among other megastigmane glycosides, confirming its place in this class. frontiersin.orgunivie.ac.at

Classification as a Fatty Acyl Glycoside of Mono- and Disaccharides and Ionone (B8125255) Derivative

Chemical databases such as the Human Metabolome Database (HMDB) and FooDB offer a broader classification for this compound, categorizing it as a fatty acyl glycoside of mono- and disaccharides. hmdb.cafoodb.ca This classification encompasses compounds where a mono- or disaccharide is linked to a hydroxyl group of various lipid-like structures, including fatty alcohols or hydroxy fatty acids. hmdb.cafoodb.cadrugbank.comhmdb.ca While the aglycone of this compound is not a simple fatty acid, this broader classification likely includes it based on the glycosidic linkage to a complex, non-polar aglycone.

Within this context, this compound is also described as an ionone derivative. hmdb.cafoodb.ca Ionones are cyclic ketones that are also carotenoid degradation products, and the cyclohexanone core of this compound's aglycone is structurally derived from this parent structure.

Comparative Structural Analysis with Roseoside, Highlighting Saturation State Differences

A key aspect of this compound's structure is understood through its comparison with the closely related compound, Roseoside. scielo.br The primary distinction between the two lies in the saturation state of the six-membered ring. frontiersin.org

This compound possesses a saturated cyclohexanone ring, whereas Roseoside contains a double bond, making it a cyclohexenone. researchgate.net This difference is chemically significant and can be detected through mass spectrometry, where this compound exhibits a monoisotopic mass that is 2 atomic mass units higher than that of Roseoside, corresponding to the two additional hydrogen atoms in the saturated ring. frontiersin.orgunivie.ac.at

| Feature | This compound | Roseoside |

| Systematic Name | (6S, 9R)-6-hydroxy-6-(9-O-β-D-glucopyranosyloxy-trans-7-butenyl)-1,5,5-trimethyl-1-cyclohexanone researchgate.net | (6S, 9S)-6-hydroxy-6-(9-β-D-glucopyranosyloxy-trans-7-butenyl)-1,5,5-trimethyl-1-cyclohexenone researchgate.net |

| Ring Structure | Cyclohexanone (saturated) researchgate.net | Cyclohexenone (unsaturated) researchgate.net |

| Molecular Formula | C₁₉H₃₂O₈ nih.gov | C₁₉H₃₀O₈ researchgate.net |

| Stereocenter C-9 | R-configuration researchgate.net | S-configuration researchgate.net |

Stereochemical Aspects of this compound

The stereochemistry of this compound is a defining feature of its molecular identity. The specific spatial arrangement of its atoms was determined through spectroscopic analyses, primarily 1H-NMR and 13C-NMR. researchgate.net

The established stereochemical configuration for this compound is (6S, 9R). researchgate.net This indicates the specific three-dimensional orientation at two key chiral centers:

C-6: The carbon atom in the cyclohexanone ring where the hydroxyl group and the butenyl side chain are attached has an S-configuration.

C-9: The carbon atom in the side chain bearing the glycosidic linkage has an R-configuration.

Interestingly, this differs from the stereochemistry of Roseoside, which is designated as (6S, 9S). researchgate.net While both compounds share the same S-configuration at the C-6 position, they possess opposite configurations at the C-9 position. This stereochemical difference, in addition to the saturation of the ring, makes them distinct diastereomers.

Vi. Biosynthesis and Metabolic Pathways

Proposed Biosynthetic Precursors and Pathways of Dihydroroseoside (within Megastigmane Glycosides)

This compound is classified as a megastigmane, a group of C13 apocarotenoids. The biosynthesis of megastigmanes is generally understood to originate from the oxidative degradation of carotenoids, particularly β-carotene. researchgate.net This process involves the cleavage of the carotenoid backbone by carotenoid cleavage dioxygenases (CCDs) to yield a C13 ketone, which serves as the foundational structure for various megastigmanes.

The proposed biosynthetic pathway begins with the generation of these C13 skeletons. Subsequent modifications, including reductions, hydroxylations, and glycosylations, lead to the diverse array of megastigmane glycosides found in nature. researchgate.net For this compound specifically, the pathway would involve the formation of a cyclohexanone (B45756) ring structure, which is then glycosylated. The diversity within this class of compounds arises from different functionalizations on the carbon atoms and variations in the glycosylation pattern. researchgate.net

Table 1: Proposed Biosynthetic Origin of this compound

| Precursor Class | Specific Precursor Example | Resulting Structural Backbone |

|---|

Enzymatic Steps Potentially Involved in this compound Formation

While the specific enzymatic cascade for this compound formation is not fully elucidated, the proposed pathway from carotenoids suggests the involvement of several key enzyme families.

Carotenoid Cleavage Dioxygenases (CCDs) : These enzymes are crucial for the initial step, catalyzing the oxidative cleavage of carotenoids to produce the C13 megastigmane backbone.

Reductases/Dehydrogenases : The formation of the this compound structure from the initial C13 ketone likely involves enzymatic reduction of double bonds and ketone functionalities.

Cytochrome P450 Monooxygenases (CYPs) : These enzymes are frequently involved in the hydroxylation of secondary metabolite structures, a necessary step to create attachment points for sugar moieties.

UDP-Glycosyltransferases (UGTs) : The final step in the formation of this compound is the attachment of a glucose molecule. This glycosylation is typically catalyzed by UGTs, which transfer a sugar moiety from an activated donor, such as UDP-glucose, to the megastigmane aglycone.

Role of this compound in Primary and Secondary Metabolism

This compound is a secondary metabolite, but its biosynthesis and potential functions are integrated with primary metabolic pathways.

This compound belongs to the class of organic compounds known as fatty acyl glycosides. These are compounds where a sugar moiety is linked to a fatty alcohol or hydroxy fatty acid. This classification points to a direct link with lipid metabolism. The biosynthesis of fatty acyl glycosides requires precursors from fatty acid metabolism. Fatty acid metabolism involves catabolic processes that generate energy and anabolic processes that create a wide range of lipid species. nih.gov Key enzymes in fatty acid synthesis, such as acetyl-CoA carboxylase (ACC), which converts acetyl-CoA to malonyl-CoA, provide the building blocks for fatty acids. nih.gov The "fatty acyl" portion of this compound would therefore be derived from these pathways, which are fundamental to the plant's energy and structural molecule production. The integration suggests a mechanism where products of secondary metabolism (the megastigmane aglycone) are conjugated with products of primary lipid metabolism (the fatty acyl chain) before glycosylation.

The phenylpropanoid pathway is a major source of a vast array of plant secondary metabolites, including flavonoids, lignans, and coumarins, all derived from the amino acid phenylalanine. nih.govnih.gov This pathway is central to plant development, structural integrity, and defense responses against biotic and abiotic stress. nih.govmdpi.com The pathway begins with the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to yield trans-cinnamic acid. nih.govfrontiersin.org

While the biosynthesis of megastigmanes from carotenoids and the phenylpropanoid pathway are distinct, they represent two major branches of secondary metabolism that can be co-regulated in response to environmental stimuli. Plants often exhibit coordinated up-regulation of various secondary metabolic pathways when under stress. mdpi.com For instance, the accumulation of phenolic compounds from the phenylpropanoid pathway is a known response to abiotic stress, which helps the plant cope with environmental challenges like high salinity, drought, or UV radiation. mdpi.com The production of apocarotenoids like this compound can also be stress-induced. Therefore, the interconnection lies in the shared regulatory networks that govern plant secondary metabolism as a whole, allowing the plant to produce a diverse chemical arsenal (B13267) in response to specific challenges.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| β-Carotene |

| Acetyl-CoA |

| Malonyl-CoA |

| Phenylalanine |

| Trans-cinnamic acid |

| Flavonoids |

| Lignans |

Vii. Biological Activities and Mechanistic Insights

Antioxidant and Redox Modulatory Mechanisms

Comprehensive searches did not yield specific data on the performance of Dihydroroseoside in the following antioxidant assays:

Enzyme Modulatory Activities

Similarly, information regarding the specific enzyme inhibitory activities of this compound is lacking.

Inhibition of Xanthine Oxidase (XO):Xanthine oxidase is a key enzyme in purine (B94841) metabolism and a target for certain therapeutic interventions. No data on the inhibitory effect of this compound on this enzyme, such as IC50 values, was found.

Due to the absence of specific scientific data for this compound across the outlined biological activities, a detailed and evidence-based article cannot be constructed at this time. The creation of data tables and in-depth discussion of research findings is contingent on the availability of such primary research. Further experimental investigation is required to elucidate the specific antioxidant and enzyme modulatory properties of this compound.

Inhibition of Carbohydrate-Hydrolyzing Enzymes (e.g., α-Amylase, α-Glucosidase)

The inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase is a key strategy in managing postprandial hyperglycemia. nih.gov These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides. nih.gov Inhibitors, therefore, play a crucial role by delaying carbohydrate digestion, which reduces the rate of glucose absorption. nih.govnih.gov While numerous plant-derived compounds and extracts have been studied for their inhibitory potential against these enzymes, researchgate.netresearchgate.netnih.gov specific studies detailing the direct inhibitory activity or IC50 values of pure this compound on α-amylase and α-glucosidase are not extensively documented in the available research. The inhibitory potential of many natural compounds is often evaluated, with flavonoids, for instance, being recognized as potential inhibitors of α-amylase through hydrogen bond interactions. researchgate.net

Biological Roles in Plant Physiology and Defense

This compound has been identified as a key metabolite in the complex interactions between plants and pathogens. One of the most significant examples is its role in rice blast disease, a devastating fungal disease caused by Magnaporthe oryzae that threatens global rice production. researchgate.netresearchgate.netnih.gov In studies analyzing the metabolic responses of rice cultivars to panicle blast infection, this compound was detected as one of the differentially expressed metabolites in resistant and susceptible rice varieties. researchgate.net Its presence among a variety of compounds, including lipids and lipid-like molecules, suggests its involvement in the plant's defense signaling and response mechanisms against the fungal pathogen. researchgate.net

Table 1: Differential Metabolites in Rice-Pathogen Interaction This table is interactive. You can sort and filter the data.

| Metabolite Class | Compound Name | Role in Interaction |

|---|---|---|

| Lipid/Lipid-like | This compound | Differential metabolite during M. oryzae infection researchgate.net |

| Lipid/Lipid-like | Unshuoside A | Differential metabolite during M. oryzae infection researchgate.net |

| Lipid/Lipid-like | 2-oxo-4-methylthiobutanoic acid | Differential metabolite during M. oryzae infection researchgate.net |

| Organic Oxygen | 6-hydroxypseudooxynicotine | Differential metabolite during M. oryzae infection researchgate.net |

| Phenylpropanoid | Dhghab | Differential metabolite during M. oryzae infection researchgate.net |

This compound levels in plants are also influenced by abiotic factors such as nutrient availability. Research on mulberry (Morus alba) has shown that the concentration of this compound changes in response to varying levels of magnesium (Mg), an essential nutrient affecting plant growth, photosynthesis, and biomass. researchgate.net In metabolomic studies of Morus alba subjected to different Mg concentrations, this compound was identified as one of the top 15 most important differentially expressed metabolites. researchgate.net It was classified as a lipid, and its levels were altered under both high and low magnesium supply, indicating its role in the plant's metabolic response to nutrient-induced stress. researchgate.net

Table 2: Key Metabolites in Morus alba Responding to Magnesium Levels This table is interactive. You can sort and filter the data.

| Metabolite Class | Compound Name | Response to Mg Levels |

|---|---|---|

| Lipid | This compound | Differentially expressed with varying Mg supply researchgate.net |

| Lipid | Elaidic acid | Differentially expressed with varying Mg supply researchgate.net |

| Lipid | Hexadecanamide | Differentially expressed with varying Mg supply researchgate.net |

| Amino Acid | Proline | Differentially expressed with varying Mg supply researchgate.net |

| Organic Acid | Fumaric acid | Differentially expressed with varying Mg supply researchgate.net |

Other Reported Mechanistic Studies

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a target protein, providing insights into potential inhibitory mechanisms. nih.govyoutube.com A molecular docking study investigated the interaction of this compound with the antioxidant enzymes catalase and superoxide (B77818) dismutase (SOD). researchgate.net The study revealed that this compound binds to the amino acid active sites of both catalase and SOD, suggesting a potential role in modulating their activity. researchgate.net Such computational analyses are crucial for understanding the structure-activity relationships and for the rational design of new enzyme inhibitors. nih.govnih.gov

Cell signaling pathways are complex networks that govern basic cellular activities and coordinate cell actions. mdpi.comresearchgate.net Lipids and lipid-derived molecules are integral components of these pathways, acting as signaling molecules and regulating processes from cell growth to stress responses. frontiersin.org this compound has been classified as a lipid or lipid-like molecule in metabolomic studies. researchgate.netresearchgate.net Lipids are transported throughout an organism via lipoproteins to facilitate their movement in aqueous environments like blood plasma. nih.govyoutube.com In plants, lipid transport is crucial for moving energy stores and signaling molecules between cells and tissues. mdpi.comyoutube.com Given that this compound levels change in response to both biotic (pathogen attack) and abiotic (nutrient stress) stimuli, it is plausible that it functions as a signaling molecule. researchgate.netresearchgate.net Its transport within the plant could be part of the systemic signaling network that allows the plant to coordinate its defense and adaptation responses.

Viii. Synthetic Approaches

Current Status of Dihydroroseoside Total Synthesis

As of the current literature, a total synthesis of this compound has not been reported. The synthesis of complex natural products, particularly those with multiple stereocenters and glycosidic linkages, represents a significant undertaking in organic chemistry. rsc.orgprinceton.eduunimelb.edu.aunih.gov

Methodological Challenges in the De Novo Synthesis of Complex Glycosides

The de novo synthesis of complex glycosides like this compound is fraught with challenges. fu-berlin.dersc.org

Stereocontrol: The primary challenge lies in the stereoselective formation of the glycosidic bond. researchgate.net Achieving high stereoselectivity (α vs. β linkage) is difficult and often requires carefully designed glycosyl donors, acceptors, and reaction conditions. researchgate.netacs.org

Protecting Groups: The monosaccharide and aglycone components contain multiple hydroxyl groups. fu-berlin.de This necessitates a complex strategy of protection and deprotection steps to ensure that the glycosidic bond forms at the desired position and to avoid unwanted side reactions. nih.govnih.gov

Aglycone Complexity: The synthesis of the aglycone itself, with its specific stereochemistry, can be a multi-step and challenging process.

Strategies for Partial Synthesis or Analogue Generation Based on Structural Scaffolds

Given the lack of a total synthesis, partial synthesis or the creation of analogues are viable alternative strategies.

Partial Synthesis: This approach would start from a readily available natural product that is structurally related to this compound. Chemical or enzymatic modifications could then be used to complete the synthesis. For example, if the aglycone (vomifoliol) is accessible, the synthesis would focus on the challenging glycosylation step.

Analogue Generation: Synthesizing analogues with simplified structures can provide insights into the structure-activity relationship of the natural product. This can involve modifying the aglycone or using different sugar moieties.

Enzymatic and Chemo-enzymatic Synthesis: Biocatalytic methods offer a promising alternative to purely chemical synthesis. nih.gov Glycosyltransferases or engineered glycosidases (glycosynthases) can form glycosidic bonds with high regio- and stereoselectivity, often under milder conditions and with fewer protection steps. nih.govresearchgate.net Glycosynthases, which are mutant glycosidases, are particularly useful as they catalyze the formation of a glycosidic bond without the risk of hydrolyzing the product. researchgate.net

Table of Mentioned Compounds

Chromatographic-Mass Spectrometric Platforms for Profiling

The combination of liquid chromatography (LC) for physical separation and mass spectrometry (MS) for detection provides a powerful tool for analyzing compounds like this compound. ekb.egnih.gov High-performance liquid chromatography (HPLC) and its more recent advancement, ultra-high-performance liquid chromatography (UHPLC), offer versatile separation of compounds from a wide range of polarities. nih.gov UHPLC, in particular, provides higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC. The choice of chromatographic column, such as a C18 reversed-phase column, is critical for retaining and separating semi-polar compounds, including glycosylated species like this compound. nih.gov

When coupled with mass spectrometry, the effluent from the LC column is ionized, typically using electrospray ionization (ESI), and the resulting ions are analyzed by the mass spectrometer to determine their mass-to-charge ratio (m/z). researchgate.netnih.gov This combination facilitates the analysis of complex mixtures by reducing sample complexity prior to detection. nih.gov

For the structural identification and relative quantification of this compound, tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) are indispensable.

UHPLC-HRMS/MS (Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry/Tandem Mass Spectrometry) provides highly accurate mass measurements, which is fundamental for determining the elemental composition of an unknown compound. nih.gov In a 2024 study analyzing fractions of a bioactive ethyl acetate (B1210297) partition from Piper aduncum L., this compound was annotated using UHPLC-HRMS/MS. mdpi.com The analysis, conducted in positive ionization mode, identified the protonated molecule [M+H]⁺ of this compound at an m/z of 386.2171. mdpi.com This high mass accuracy allows for confident formula prediction.

LC-MS/MS involves the selection of a specific precursor ion (e.g., the [M+H]⁺ ion of this compound), which is then fragmented through collision-induced dissociation (CID) to produce a characteristic pattern of product ions. nih.gov This fragmentation pattern serves as a structural fingerprint for the molecule. Data from the PubChem database shows experimental LC-MS/MS data for this compound where the ammonium (B1175870) adduct [M+NH₄]⁺ at m/z 406.244 was selected as the precursor. nih.gov The resulting MS2 spectrum provides fragment ions that are crucial for confirming the identity of the compound. nih.gov

These platforms not only identify metabolites but also allow for relative quantification by comparing the peak areas of the ion across different samples, which is a common practice in metabolomics profiling. nih.gov

Table 1: Mass Spectrometric Data for this compound Identification

| Parameter | Value | Source | Technique | Notes |

|---|---|---|---|---|

| Formula | C19H32O8 | nih.gov | - | Chemical formula of this compound. |

| Monoisotopic Mass | 388.20971797 Da | nih.gov | - | Computed exact mass. |

| Precursor Ion (Positive Mode) | [M+H]⁺ | mdpi.com | UHPLC-HRMS/MS | Protonated molecule observed in Piper aduncum extract. |

| Precursor m/z (Positive Mode) | 386.2171 | mdpi.com | UHPLC-HRMS/MS | Measured mass-to-charge ratio for the protonated molecule. |

| Precursor Ion (Positive Mode) | [M+NH₄]⁺ | nih.gov | LC-MS/MS | Ammonium adduct used for fragmentation experiments. |

| Precursor m/z (Positive Mode) | 406.244 | nih.gov | LC-MS/MS | Measured mass-to-charge ratio for the ammonium adduct. |

Application in Targeted and Untargeted Metabolomics Studies

Metabolomics aims to comprehensively measure the complete set of small molecules (the metabolome) in a biological sample. nih.gov Analytical platforms based on LC-MS are central to this field, which is broadly divided into untargeted and targeted approaches. mdpi.com

Untargeted metabolomics seeks to measure as many metabolites as possible in a sample to generate a broad profile and discover unexpected changes related to a specific condition. nih.govspringernature.com This hypothesis-generating approach is ideal for biomarker discovery. springernature.com UHPLC-HRMS is a favored technique for untargeted studies, offering a comprehensive profiling of metabolites in biological systems. nih.govnih.gov The identification of this compound in Piper aduncum is a direct result of an untargeted or profiling approach, where the chemical composition of the bioactive fractions was systematically explored. mdpi.com In such studies, statistical analyses like Principal Component Analysis (PCA) are often used to highlight significant differences between sample groups, guiding the identification of key compounds like this compound. nih.gov

Targeted metabolomics , in contrast, is a quantitative approach focused on measuring a predefined and limited set of known metabolites. mdpi.commayo.edu This method is hypothesis-driven and provides accurate absolute quantification using stable isotope-labeled internal standards. mayo.edu Once a compound like this compound is identified through an untargeted study and deemed significant, a targeted LC-MS/MS method can be developed for its precise and accurate quantification in subsequent studies. mayo.edu Triple quadrupole (QqQ) mass spectrometers are often considered the gold standard for targeted quantification due to their high sensitivity and specificity in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode. nih.govnih.gov

Development of Robust Quantitative Assays

Moving from the tentative identification of this compound in a screening study to its reliable quantification requires the development and validation of a robust analytical method. This is crucial for applications such as quality control of herbal products or pharmacokinetic studies. A targeted LC-MS/MS method is typically developed for this purpose. nih.gov

The development process involves several steps:

Optimization of Mass Spectrometric Parameters: This includes selecting the optimal precursor ion and identifying the most intense and specific product ions for the MRM transition. Parameters like declustering potential (DP) and collision energy (CE) are fine-tuned to maximize the signal response for this compound. nih.gov

Optimization of Chromatographic Conditions: The separation is optimized to ensure this compound is resolved from isomeric compounds and matrix interferences, which is critical for accurate quantification. This involves selecting the appropriate column and mobile phase gradient. nih.gov

Method Validation: A full validation is performed to ensure the assay is reliable. According to regulatory guidelines, this typically includes assessing linearity, accuracy, precision, recovery, sensitivity (limit of detection, LOD, and limit of quantification, LOQ), and stability. nih.govpensoft.net

A validated method ensures that the quantitative data are accurate and reproducible, making it suitable for routine analysis. nih.gov

Table 2: Typical Validation Parameters for a Quantitative LC-MS/MS Assay

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99. pensoft.net |

| Accuracy | The closeness of the measured value to the true value, often assessed by analyzing samples with known concentrations. | Recovery within 85-115% of the nominal value. pensoft.net |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Assessed as intra-day and inter-day precision. | Relative Standard Deviation (RSD) ≤ 15%. pensoft.net |

| Recovery | The extraction efficiency of an analytical method, determined by comparing the response of an analyte added to a blank matrix versus the response of a pure standard. | Consistent and reproducible recovery with an acceptable RSD. nih.gov |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically defined as a signal-to-noise ratio (S/N) of 3. nih.gov |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically defined as a signal-to-noise ratio (S/N) of 10. nih.gov |

X. Future Directions in Dihydroroseoside Research

Complete Elucidation of the Biosynthetic Pathway and Associated Enzymes

A fundamental priority in dihydroroseoside research is the complete elucidation of its biosynthetic pathway. While the general pathway for iridoids, which are related to roseoside (B58025), is understood to originate from geraniol (B1671447) and involve key enzymes like geraniol synthase and iridoid synthase, the specific enzymatic steps leading to this compound are unknown. researchgate.netwikipedia.org Future research should focus on identifying and characterizing the specific enzymes responsible for its formation. This would likely involve a combination of transcriptomic and metabolomic analyses of this compound-producing plants. nih.govmdpi.com

Key research objectives should include:

Identification of Precursor Molecules: Determining the immediate biosynthetic precursors to this compound.

Characterization of Key Enzymes: Identifying and functionally characterizing the specific oxidoreductases, glycosyltransferases, and other enzymes involved in the pathway.

Regulatory Mechanisms: Investigating the genetic and environmental factors that regulate the expression of biosynthetic genes and the accumulation of this compound.

Understanding the biosynthetic pathway at a molecular level will not only provide fundamental scientific knowledge but also open avenues for metabolic engineering to enhance the production of this compound or its analogs.

In-depth Mechanistic Investigations of Biological Activities

Preliminary studies on related compounds like roseoside have hinted at a range of biological activities, including antioxidant and antiviral properties. nih.govapexbt.comchemfaces.com However, the specific mechanisms of action for this compound remain largely uninvestigated. Future research must move beyond preliminary screening to conduct in-depth mechanistic studies.

This should involve:

Target Identification: Utilizing techniques such as affinity chromatography and proteomics to identify the specific cellular proteins and pathways that this compound interacts with.

Signal Transduction Pathway Analysis: Investigating how this compound modulates key signaling pathways implicated in disease, such as inflammatory or cell proliferation pathways.

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to understand how specific structural features contribute to its biological activity.

A thorough understanding of its mechanisms of action is crucial for the development of this compound as a potential therapeutic agent.

Exploration of Unreported Biological Roles and Pharmacological Potentials

The known biological activities of related iridoid glycosides suggest that this compound may possess a broader range of pharmacological effects than currently reported. rsc.org Systematic screening and investigation are needed to uncover these potential new roles.

Future exploratory studies could focus on:

Anti-inflammatory and Immunomodulatory Effects: Given the known anti-inflammatory properties of many iridoids. wikipedia.org

Neuroprotective Properties: Investigating its potential to protect against neurodegenerative diseases.

Antimicrobial Activities: Screening against a panel of pathogenic bacteria and fungi.

Metabolic Disorders: Exploring its effects on conditions such as diabetes and obesity, given the insulinotropic activity of roseoside. chemfaces.com

The discovery of novel biological activities would significantly enhance the value of this compound as a lead compound for drug discovery.

Development of Efficient and Stereoselective Total Synthesis Routes

The development of an efficient and stereoselective total synthesis of this compound is a critical goal for future research. A successful synthetic route would provide a reliable supply of the compound for biological testing and would also allow for the creation of novel analogs with improved properties. The synthesis of related iridoid glycosides often involves complex stereochemical challenges. nih.govacs.orgnih.gov

Key considerations for a total synthesis strategy would include:

Stereocontrol: Developing methods to control the multiple stereocenters present in the this compound molecule.

Efficiency: Designing a concise and high-yielding synthetic route.

Scalability: Ensuring that the synthesis can be scaled up to produce sufficient quantities of the compound.